Cas no 37904-03-3 (4-oxo-4-(4-toluidino)but-2-enoic Acid)

4-Oxo-4-(4-toluidino)but-2-enoic acid is a versatile intermediate in organic synthesis, characterized by its α,β-unsaturated carbonyl structure and toluidino substituent. This compound is particularly valuable in the preparation of heterocyclic compounds, pharmaceuticals, and fine chemicals due to its reactive enone moiety, which facilitates Michael additions, cyclizations, and other nucleophilic reactions. Its well-defined molecular structure ensures consistent reactivity, making it suitable for precise synthetic applications. The toluidino group enhances its utility in the design of bioactive molecules, offering a balance of electronic and steric properties. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
4-oxo-4-(4-toluidino)but-2-enoic Acid structure
37904-03-3 structure
Product name:4-oxo-4-(4-toluidino)but-2-enoic Acid
CAS No:37904-03-3
MF:C11H11NO3
MW:205.21000
CID:316634
PubChem ID:707107

4-oxo-4-(4-toluidino)but-2-enoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid,4-[(4-methylphenyl)amino]-4-oxo-
    • 4-oxo-4-(4-toluidino)but-2-enoic acid
    • (Z)-4-[(4-methylphenyl)amino]-4-oxo-2-butenoic acid
    • Maleinsaeure-mono-p-toluidid
    • N-(4-METHYLPHENYL)MALEAMIC ACID
    • N-p-tolyl-maleamic acid
    • N-p-Tolyl-maleamidsaeure
    • N-p-Tolyl-maleinamidsaeure
    • (2E)-3-[(4-methylphenyl)carbamoyl]prop-2-enoic acid
    • SCHEMBL5177395
    • BDBM50313452
    • 2-Butenoic acid, 4-[(4-methylphenyl)amino]-4-oxo-, (2E)-
    • DTXSID401219143
    • (E)-4-oxo-4-(p-tolylamino)but-2-enoic acid
    • AKOS002540806
    • 37904-23-7
    • F0021-0027
    • 4-OXO-4-(4-TOLUIDINO)BUT-2-ENOICACID
    • SCHEMBL9351727
    • 4-Oxo-4-(p-tolylamino)but-2-enoic acid
    • (2E)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid
    • 4-[(4-methylphenyl)amino]-4-oxobut-2-enoic acid
    • CS-0366804
    • CHEMBL1084931
    • TS-02923
    • 37904-03-3
    • (E)-4-(4-methylanilino)-4-oxobut-2-enoic acid
    • NSC-166476
    • 4-oxo-4-(p-tolylamino)but-2-enoate
    • NSC166476
    • 24870-11-9
    • 4-oxo-4-(4-toluidino)but-2-enoic Acid
    • Inchi: InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+
    • InChI Key: VLWFSWMZGGZHGD-VOTSOKGWSA-N
    • SMILES: OC(/C=C/C(NC1=CC=C(C)C=C1)=O)=O

Computed Properties

  • Exact Mass: 205.07400
  • Monoisotopic Mass: 205.073893
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66.4

Experimental Properties

  • Density: 1.282
  • Melting Point: 205 °C
  • Boiling Point: 446°Cat760mmHg
  • Flash Point: 223.5°C
  • Refractive Index: 1.62
  • PSA: 66.40000
  • LogP: 1.64730

4-oxo-4-(4-toluidino)but-2-enoic Acid Security Information

  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38

4-oxo-4-(4-toluidino)but-2-enoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E590553-250mg
4-oxo-4-(4-toluidino)but-2-enoic Acid
37904-03-3
250mg
$ 50.00 2022-06-05
Key Organics Ltd
MS-21979-25g
4-Oxo-4-(4-toluidino)but-2-enoic acid
37904-03-3 >97%
25g
£69.00 2025-02-08
TRC
E590553-500mg
4-oxo-4-(4-toluidino)but-2-enoic Acid
37904-03-3
500mg
$ 65.00 2022-06-05
TRC
E590553-2.5g
4-oxo-4-(4-toluidino)but-2-enoic Acid
37904-03-3
2.5g
$ 95.00 2022-06-05

Additional information on 4-oxo-4-(4-toluidino)but-2-enoic Acid

Research Update on 4-oxo-4-(4-toluidino)but-2-enoic Acid (CAS: 37904-03-3) in Chemical Biology and Pharmaceutical Applications

4-oxo-4-(4-toluidino)but-2-enoic Acid (CAS: 37904-03-3) is a synthetic organic compound with a molecular formula of C11H11NO3. This α,β-unsaturated ketone derivative has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural features and potential biological activities. The compound's conjugated system, comprising a carbonyl group and a double bond adjacent to a carboxylic acid functionality, makes it an interesting scaffold for drug discovery and chemical probe development.

Recent studies have focused on the compound's potential as a building block for more complex molecules with therapeutic applications. The toluidino group at the 4-position provides opportunities for further structural modifications, allowing researchers to explore structure-activity relationships. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-oxo-4-(4-toluidino)but-2-enoic acid showed promising inhibitory activity against certain protein kinases involved in inflammatory pathways.

In synthetic chemistry applications, researchers have utilized 37904-03-3 as a key intermediate in the synthesis of heterocyclic compounds. A notable 2022 publication in Organic Letters described its use in a novel [3+2] cycloaddition reaction to generate pyrrolidine derivatives with potential biological activity. The electron-deficient double bond in the molecule makes it particularly reactive toward nucleophiles, enabling diverse chemical transformations.

From a pharmaceutical perspective, the compound's physicochemical properties have been extensively characterized. With a molecular weight of 205.21 g/mol and calculated LogP of 2.1, it falls within the desirable range for drug-like molecules. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that while the parent compound shows moderate membrane permeability, strategic modifications can improve its pharmacokinetic profile.

The mechanism of action for biological activity appears to involve Michael addition reactivity, where the α,β-unsaturated system acts as an electrophile toward biological nucleophiles such as cysteine residues in proteins. This reactivity pattern has been exploited in the design of covalent inhibitors, as reported in a 2023 Nature Chemical Biology paper that described targeted kinase inhibitors based on the 4-oxo-4-(4-toluidino)but-2-enoic acid scaffold.

Ongoing research is exploring the compound's potential in addressing challenging therapeutic targets. A recent patent application (WO2023056789) discloses its use in compositions for treating fibrotic disorders, while another study (Eur. J. Med. Chem. 2023) demonstrates its derivatives' activity against antibiotic-resistant bacterial strains. These developments highlight the versatility of this chemical scaffold in addressing diverse medical needs.

Future research directions include further exploration of structure-activity relationships, development of more selective derivatives, and investigation of potential combination therapies. The compound's relatively simple structure and ease of modification make it an attractive starting point for medicinal chemistry programs targeting various disease areas, from oncology to infectious diseases.

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD